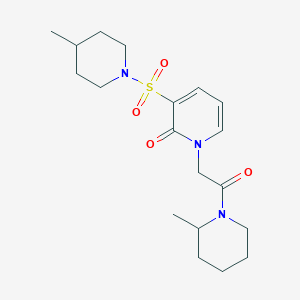![molecular formula C24H25N3O2 B2823765 Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate CAS No. 338792-80-6](/img/structure/B2823765.png)
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate” is a chemical compound with the molecular formula C24H25N3O2 . It has a molecular weight of 387.5 g/mol . It is used in scientific research with diverse applications ranging from drug discovery to the development of advanced materials.
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 . This code provides a specific description of the molecule’s structure.Other physical and chemical properties such as color, form, and specific tests are reported in the product specification .
Wissenschaftliche Forschungsanwendungen
Novel Antagonists and Agonists Development
- Researchers have explored the chemical synthesis, structure-activity relationships, and potential pharmacological applications of piperazine derivatives, including compounds structurally related to Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate. These studies aim at developing potent, orally active antagonists for various biological targets, such as the platelet-activating factor (PAF), demonstrating significant in vitro and in vivo potency against PAF-induced conditions in animal models (Carceller et al., 1996).
Antiproliferative Activity
- A series of new derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, highlighting the potential of these compounds as anticancer agents. The research aims to identify molecules with significant activity on various cell lines, indicating a promising direction for the development of new anticancer therapies (Mallesha et al., 2012).
Metabolic Studies
- The metabolism of dopamine D(4)-selective antagonists, including derivatives of the compound of interest, has been studied to understand their biotransformation processes in various species. Such studies are crucial for drug development, providing insights into metabolic pathways, potential metabolites, and implications for efficacy and safety (Zhang et al., 2000).
Anti-inflammatory and Antioxidant Activities
- Investigations into the anti-inflammatory and antioxidant properties of piperazine derivatives have been conducted, revealing the potential of these compounds to act as therapeutic agents in conditions associated with inflammation and oxidative stress. Such research underscores the importance of structural modifications in enhancing biological activities (Geronikaki et al., 2003).
Novel Synthetic Methods and Drug Discovery
- The chemical synthesis of piperazine derivatives has been explored, focusing on developing new methodologies for constructing complex molecules with potential therapeutic applications. These studies contribute to the field of medicinal chemistry by providing new tools and compounds for drug discovery (Zhu et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-24(28)21-13-8-14-25-23(21)27-17-15-26(16-18-27)22(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-14,22H,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUAKOQOAKHRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(diphenylmethyl)piperazin-1-yl]pyridine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2823684.png)
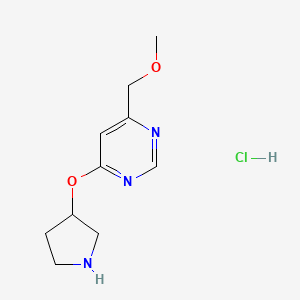

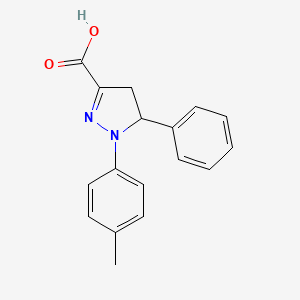
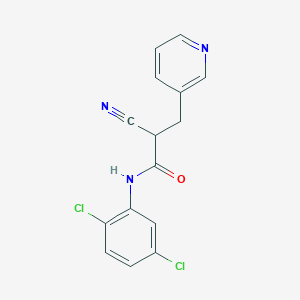


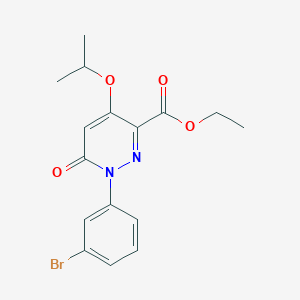

![N-cyclohexyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2823697.png)
![7-(tert-butyl)-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2823699.png)
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)

